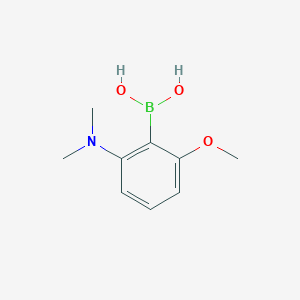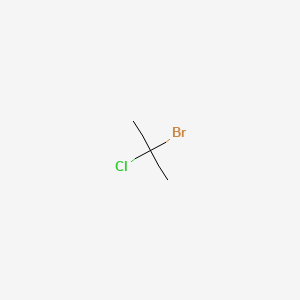
2-Bromo-2-chloropropane
Descripción general
Descripción
2-Bromo-2-chloropropane is a chemical compound with the molecular formula C3H6BrCl . It has an average mass of 157.437 Da and a monoisotopic mass of 155.934128 Da . It is also known by other names such as 2-Brom-2-chlorpropan in German, Propane, 2-bromo-2-chloro- in English, and 2-Bromo-2-chloropropane in French .
Molecular Structure Analysis
The molecular structure of 2-Bromo-2-chloropropane consists of three carbon atoms, six hydrogen atoms, one bromine atom, and one chlorine atom . The IUPAC Standard InChI is InChI=1S/C3H6BrCl/c1-3(2,4)5/h1-2H3 .Chemical Reactions Analysis
In terms of chemical reactions, 2-Bromo-2-chloropropane can undergo several reactions. For instance, it can react to form HBr and C3H5Cl with a reaction enthalpy of 66.2 kJ/mol . It can also react to form C3H5Br and HCl with a reaction enthalpy of 62.6 kJ/mol .Physical And Chemical Properties Analysis
2-Bromo-2-chloropropane is a colorless and odorless liquid . It is insoluble in water and nonflammable .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Properties
2-Bromo-2-chloropropane has been utilized in the synthesis of various compounds with antimicrobial properties. A study found that among the synthesized compounds, 2-chloro-1-phenyl-2-methyl-3-chloropropane and 2-bromo-1-p-methylphenyl-(1-p-methoxyphenyl)-2-methyl-3-chloropropane showed notable effectiveness (Gorbovoi et al., 2008).
Structural Studies of Liquid 2-Bromo-2-chloropropane
Structural studies of liquid 2-bromo-2-chloropropane have been conducted using neutron diffraction. These studies provide insights into the molecular structure and behavior of the compound at different temperatures, enhancing our understanding of its physical characteristics (Zetterström et al., 1994).
Photodissociation Studies
Photodissociation of 1-bromo-3-chloropropane, a closely related compound, was explored at specific wavelengths using the ion velocity imaging technique. This study provided detailed insights into the molecular dynamics and bond fission mechanisms, which are relevant to understanding similar compounds like 2-bromo-2-chloropropane (Wei et al., 2008).
Adsorption Studies on Surfaces
Research into the adsorption and reaction of 2-bromo-1-chloropropane with Cu(111) surfaces revealed important chemical reactions and molecular adsorption processes. These findings are crucial for understanding surface interactions of related compounds, including 2-bromo-2-chloropropane (Turton & Jones, 2000).
Alkylation Reactions Using Phase-Transfer Catalysis
The use of phase-transfer catalysis in alkylation reactions involving 1-bromo-3-chloropropane, a compound similar to 2-bromo-2-chloropropane, has been studied. These reactions are significant for the synthesis of various organic compounds (Reinholz et al., 1990).
Quantum-Chemical Kinetic Study
A quantum-chemical kinetic study on the thermal decomposition of 1-bromo-3-chloropropane was conducted, which is relevant for understanding the thermal behavior of similar compounds like2-bromo-2-chloropropane. This study provided insights into the reaction mechanisms and molecular properties under varying conditions, offering valuable information for theoretical and practical applications (Bracco et al., 2022).
Hydrolysis of Related Compounds
Research into the hydrolysis of 1,2-dibromo-3-chloropropane, which is structurally similar to 2-bromo-2-chloropropane, provided insights into the reaction kinetics and product formation in various environmental conditions. Such studies are crucial for understanding the environmental behavior and breakdown of these compounds (Burlinson et al., 1982).
Macromolecular Synthesis
1-Bromo-3-chloropropane, closely related to 2-bromo-2-chloropropane, has been used in the synthesis of macromolecular compounds. This application demonstrates the potential of such halogenated compounds in polymer chemistry and materials science (Kolesnikov & Korshak, 1953).
Synthesis of Cyclopropane Derivatives
Research involving the synthesis of gem-bromochlorocyclopropanes from compounds like 1-bromo-1-chlorocyclopropane indicates the potential for using 2-bromo-2-chloropropane in similar synthetic pathways. These findings are significant in organic synthesis and the development of new chemical entities (Balcerzak & Jończyk, 1991).
Conformational Studies
Studies on the molecular structures and conformational compositions of related compounds, like 1-bromo-3-chloropropane, provide essential data on the physical and chemical behavior of halogenated propanes, which is relevant for understanding the properties of 2-bromo-2-chloropropane (Postmyr, 1994).
Mecanismo De Acción
Safety and Hazards
2-Bromo-2-chloropropane is highly flammable and may cause respiratory irritation . It may cause drowsiness or dizziness and may damage fertility or the unborn child . It may also cause damage to organs through prolonged or repeated exposure if inhaled . Safety measures include using personal protective equipment, using only in well-ventilated areas, avoiding contact with skin, eyes, and clothing, and not breathing vapors or spray mist .
Propiedades
IUPAC Name |
2-bromo-2-chloropropane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6BrCl/c1-3(2,4)5/h1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSQXISYCKHFJFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6BrCl | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40177669 | |
| Record name | 2-Bromo-2-chloropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40177669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-2-chloropropane | |
CAS RN |
2310-98-7 | |
| Record name | Propane, 2-bromo-2-chloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2310-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-2-chloropropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002310987 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-2-chloropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40177669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-2-chloropropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.273 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



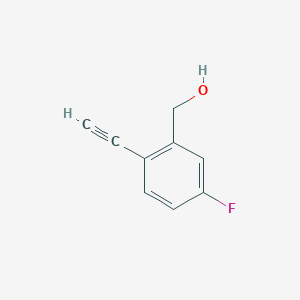
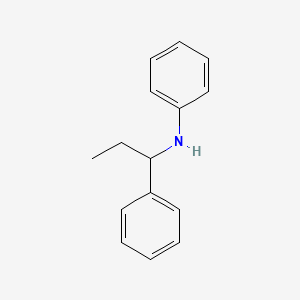
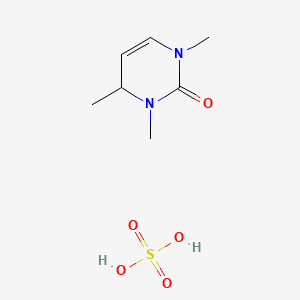
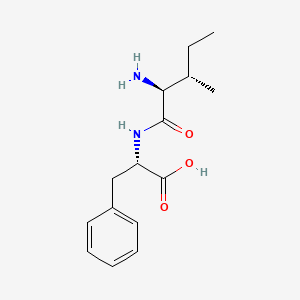
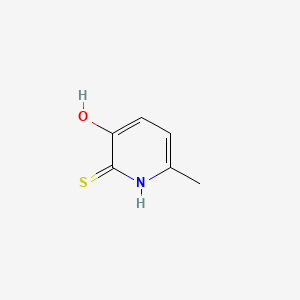
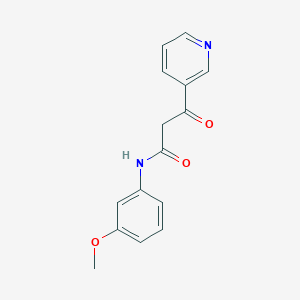
![[3,3'-Bithiophene]-4,4'-dimethanol](/img/structure/B3369284.png)
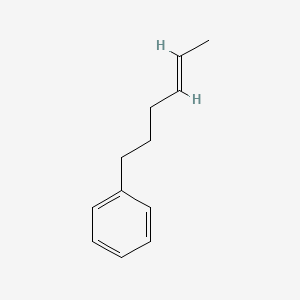
![Dipyrido[1,2-a:2',1'-c]pyrazinediium](/img/structure/B3369289.png)
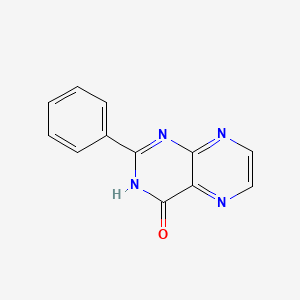
![3-Fluoro-4-[(3-fluorophenyl)methoxy]aniline](/img/structure/B3369319.png)

![Ethanol, 2-[2-[2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]ethoxy]ethoxy]-](/img/structure/B3369330.png)
